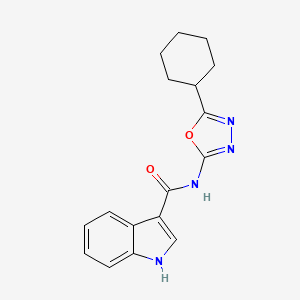
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazoles often involves the use of benhydrazide as the starting material . Depending on the electron-withdrawing and donating substituents in the positions of the oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .Molecular Structure Analysis
The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific oxadiazole compound can vary widely depending on its structure and substituents. For example, “(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine” is a solid at room temperature .Scientific Research Applications
Anticancer Activity
“N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide” has shown potential in anticancer research. For instance, N-substituted-(3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide, a derivative of this compound, has been evaluated for its anticancer activity against different cancer cell lines .
Antidiabetic Activity
Compounds with an amide and sulphonamide group in the oxadiazole structure, such as “N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide”, have been observed to enhance antidiabetic activities. They have shown more than 70% inhibition of α-amylase .
High Energy Molecules
Oxadiazoles, including “N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide”, have been established as potential high-energy cores. Their derivatives have shown favorable oxygen balance and positive heat of formations .
Vasodilator Activity
Oxadiazoles have been used in medicinal applications as vasodilators . This suggests that “N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide” could potentially be used in research related to cardiovascular diseases.
Anticonvulsant Activity
Oxadiazoles have also been used in medicinal applications as anticonvulsants . This suggests that “N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide” could potentially be used in research related to neurological disorders.
Material Science Applications
Oxadiazoles are of considerable importance in different fields such as material science . Therefore, “N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide” could potentially be used in research related to the development of new materials.
Mechanism of Action
Target of Action
Compounds containing the 1,3,4-oxadiazole nucleus are known to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Mode of Action
It is known that 1,3,4-oxadiazoles interact with their targets in a way that leads to their broad range of chemical and biological properties .
Biochemical Pathways
It is known that compounds with the 1,3,4-oxadiazole nucleus can influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
It is known that 1,3,4-oxadiazoles have a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular level .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c22-15(13-10-18-14-9-5-4-8-12(13)14)19-17-21-20-16(23-17)11-6-2-1-3-7-11/h4-5,8-11,18H,1-3,6-7H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRWGRWRSXCENW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)NC(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,7-trimethyl-8-(2-(phenylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2994471.png)
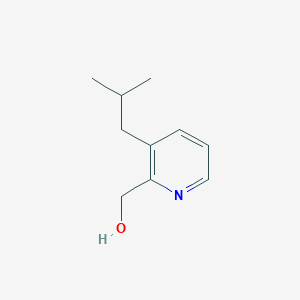
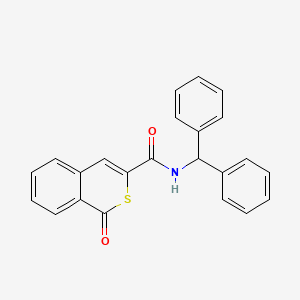
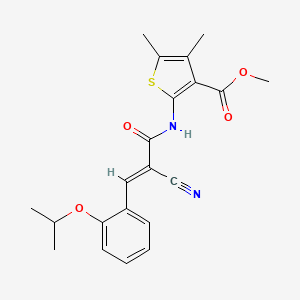

![3-[(2-Ethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2994478.png)

![2-(4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2994481.png)

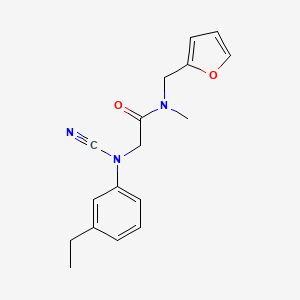
![3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate](/img/structure/B2994487.png)
![4-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2994488.png)
![N-[(5-Ethyl-3-methyl-1,2-oxazol-4-yl)methyl]-N-[(1-methoxycyclohexyl)methyl]prop-2-enamide](/img/structure/B2994490.png)
![7-Methoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2994492.png)